molecular formula C12H17NO2 B13456257 Methyl4-{[ethyl(methyl)amino]methyl}benzoate

Methyl4-{[ethyl(methyl)amino]methyl}benzoate

Cat. No.: B13456257
M. Wt: 207.27 g/mol
InChI Key: SVRAXIKGSSCXMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl4-{[ethyl(methyl)amino]methyl}benzoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound is a derivative of benzoic acid and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl4-{[ethyl(methyl)amino]methyl}benzoate can be synthesized through the esterification of benzoic acid derivatives with alcohols in the presence of an acid catalyst . The reaction typically involves the use of methanol and an acid catalyst such as sulfuric acid to produce the ester.

Industrial Production Methods

Industrial production of esters like this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and efficient separation techniques to isolate the desired ester .

Chemical Reactions Analysis

Types of Reactions

Methyl4-{[ethyl(methyl)amino]methyl}benzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).

    Aminolysis: Ammonia or primary/secondary amines.

Major Products

    Hydrolysis: Benzoic acid and methanol.

    Reduction: Benzyl alcohol or benzaldehyde.

    Aminolysis: Amides of benzoic acid.

Scientific Research Applications

Methyl4-{[ethyl(methyl)amino]methyl}benzoate is used in various scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Methyl4-{[ethyl(methyl)amino]methyl}benzoate can be compared with other esters such as:

These compounds share similar chemical reactivity but differ in their physical properties and specific applications, highlighting the uniqueness of this compound in certain contexts.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

methyl 4-[[ethyl(methyl)amino]methyl]benzoate

InChI

InChI=1S/C12H17NO2/c1-4-13(2)9-10-5-7-11(8-6-10)12(14)15-3/h5-8H,4,9H2,1-3H3

InChI Key

SVRAXIKGSSCXMC-UHFFFAOYSA-N

Canonical SMILES

CCN(C)CC1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.